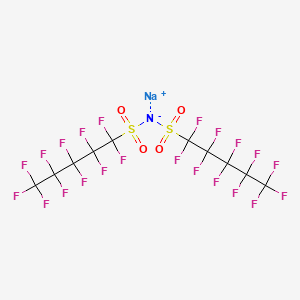
Sodium bis((perfluoropentyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis((perfluoropentyl)sulfonyl)amide is a chemical compound known for its unique properties and applications It is characterized by the presence of perfluorinated sulfonyl groups, which impart distinct chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropentyl)sulfonyl)amide typically involves the reaction of perfluoropentyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11SO2Cl+NaNH2→C5F11SO2NNaSO2C5F11
The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium bis((perfluoropentyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives.
Scientific Research Applications
Sodium bis((perfluoropentyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of sodium bis((perfluoropentyl)sulfonyl)amide involves its interaction with various molecular targets. The compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluorinated sulfonyl groups enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Sodium bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Lithium bis((perfluoropentyl)sulfonyl)amide: Similar structure but different cation, used in battery electrolytes.
Uniqueness: Sodium bis((perfluoropentyl)sulfonyl)amide is unique due to its specific perfluorinated structure, which imparts distinct chemical properties such as high thermal stability, low reactivity with water, and strong electron-withdrawing effects. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C10F22NNaO4S2 |
|---|---|
Molecular Weight |
703.2 g/mol |
IUPAC Name |
sodium;bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)azanide |
InChI |
InChI=1S/C10F22NO4S2.Na/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28;/q-1;+1 |
InChI Key |
DXEOJJPJMKXCAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















